o-Bromomethylacetophenone

Description

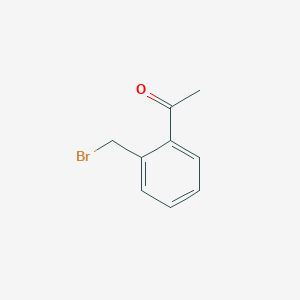

o-Bromoacetophenone (IUPAC: 1-(2-bromophenyl)ethan-1-one; CAS 2142-69-0) is an aromatic ketone featuring a bromine atom at the ortho position relative to the acetyl group on the benzene ring. Its molecular formula is C₈H₇BrO (molecular weight: 199.05 g/mol), and its structure is defined by the SMILES notation CC(=O)C1=CC=CC=C1Br . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing bromine substituent, which directs electrophilic substitutions and enhances the stability of intermediates in coupling reactions .

Properties

CAS No. |

168551-52-8 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

1-[2-(bromomethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 |

InChI Key |

XBSHRGYQEKZCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta and Para Substitution

o-Bromoacetophenone vs. m-Bromoacetophenone vs. p-Bromoacetophenone

The position of bromine on the acetophenone ring significantly alters physical and chemical properties:

†m-Bromoacetophenone data is scarce in the provided evidence. ‡Assumed based on structural similarity.

Key Findings :

- Steric Effects: The ortho bromine in o-bromoacetophenone creates steric hindrance near the acetyl group, reducing reactivity in nucleophilic acyl substitutions compared to the para isomer .

- Electronic Effects: The para bromine in p-bromoacetophenone (CAS 99-71-8) delocalizes electron density more effectively, making it a stronger electrophile in Friedel-Crafts reactions .

Functionalized Derivatives: Methoxy and Biphenyl Groups

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

This derivative introduces a methoxy group at the para position of the second aromatic ring (in biphenyl systems). Compared to o-bromoacetophenone:

- Applications : Used as a specialty intermediate under controlled conditions, likely in photoredox catalysis due to its extended conjugation .

- Solubility: Enhanced solubility in polar solvents (e.g., ethanol) due to the methoxy group’s electron-donating effects .

2-Bromo-4'-phenylacetophenone (CAS 135-73-9)

This biphenyl derivative features a bromoacetyl group linked to a biphenyl system. Key differences:

α-Bromoacetophenone (CAS 70-11-1)

Unlike o-bromoacetophenone, α-bromoacetophenone has bromine on the acetyl side chain (structure: PhCOCH₂Br). Key distinctions:

Research Implications and Industrial Relevance

- Ortho vs. Para Isomers : The ortho isomer’s steric hindrance makes it less favorable in large-scale syntheses requiring high yields, while para isomers are preferred in symmetrical product formation .

- Biphenyl Systems: Compounds like 2-bromo-4'-phenylacetophenone enable access to advanced materials, such as liquid crystals or OLED components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.